1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
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Overview
Description
1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol: is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position . It is a compound found in bovine milk fat . This compound is known for its role in lipid biochemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid and myristic acid). The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the enzymatic esterification of glycerol with palmitic acid and myristic acid. Lipase enzymes are commonly used to catalyze the reaction under controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxygen, light, and sometimes metal catalysts (e.g., iron or copper) to accelerate the reaction.
Major Products Formed:
Hydrolysis: Glycerol, palmitic acid, and myristic acid.
Oxidation: Peroxides and other oxidative degradation products.
Scientific Research Applications
Chemistry: 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol is used as a model compound in studies of lipid oxidation and hydrolysis . It helps in understanding the behavior of triacylglycerols under various chemical conditions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of specific fatty acids in cellular processes . It is also used in the formulation of lipid-based drug delivery systems .
Medicine: this compound is investigated for its potential in developing lipid-based therapeutics and nutraceuticals . It is also used in studies related to cardiovascular health and the impact of dietary fats .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties . It is also used in the food industry as a component of certain fat blends .
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The palmitic acid and myristic acid released from the compound can be incorporated into cellular membranes or used as energy sources .
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol: Contains stearic acid instead of myristic acid at the sn-3 position.
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of myristic acid at the sn-3 position.
Uniqueness: 1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of palmitic acid and myristic acid, which imparts distinct physical and chemical properties. This combination influences its melting point, solubility, and reactivity compared to other triacylglycerols .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 |
Source
|
Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57416-13-4 |
Source
|
Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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